Cas no 240401-35-8 (3-Azabicyclo[3.2.1]octan-8-one)
3-Azabicyclo[3.2.1]octan-8-one Chemical and Physical Properties
Names and Identifiers
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- 3-Azabicyclo[3.2.1]octan-8-one
- 8-OXA-3-AZABICYCLO[3.2.1]OCTANE HYDROCHLORIDE
- 8-Oxo-3-azabicyclo[3.2.1]octane hydrochloride
- 3-Azabicyclo[3.2.1]octan-8-one(9CI)
- 3-Aza-bicyclo[3.2.1]octan-8-one
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- MDL: MFCD18817585
- Inchi: 1S/C7H11NO/c9-7-5-1-2-6(7)4-8-3-5/h5-6,8H,1-4H2
- InChI Key: LKWRGVRWBYLOFM-UHFFFAOYSA-N
- SMILES: O=C1C2CNCC1CC2
Computed Properties
- Exact Mass: 125.08413
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
Experimental Properties
- PSA: 29.1
3-Azabicyclo[3.2.1]octan-8-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A965800-10mg |
3-Azabicyclo[3.2.1]octan-8-one |
240401-35-8 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A965800-50mg |
3-Azabicyclo[3.2.1]octan-8-one |
240401-35-8 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | A965800-100mg |
3-Azabicyclo[3.2.1]octan-8-one |
240401-35-8 | 100mg |
$ 340.00 | 2022-06-07 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1139-1g |
3-Aza-bicyclo[3.2.1]octan-8-one |
240401-35-8 | 97% | 1g |
4223.25CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1139-5g |
3-Aza-bicyclo[3.2.1]octan-8-one |
240401-35-8 | 97% | 5g |
16893CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R1139-500mg |
3-Aza-bicyclo[3.2.1]octan-8-one |
240401-35-8 | 97% | 500mg |
2535.65CNY | 2021-05-08 | |
| Chemenu | CM107610-1g |
8-oxo-3-azabicyclo[3.2.1]octane hydrochloride |
240401-35-8 | 95% | 1g |
$611 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1129672-500mg |
3-Aza-bicyclo[3.2.1]octan-8-one |
240401-35-8 | 95% | 500mg |
$340 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1129672-1g |
3-Aza-bicyclo[3.2.1]octan-8-one |
240401-35-8 | 95% | 1g |
$555 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1129672-5g |
3-Aza-bicyclo[3.2.1]octan-8-one |
240401-35-8 | 95% | 5g |
$2230 | 2024-07-28 |
3-Azabicyclo[3.2.1]octan-8-one Suppliers
3-Azabicyclo[3.2.1]octan-8-one Related Literature
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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2. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 3-Azabicyclo[3.2.1]octan-8-one
3-Azabicyclo[3.2.1]octan-8-one (CAS No. 240401-35-8): An Overview of a Promising Compound in Pharmaceutical Research
3-Azabicyclo[3.2.1]octan-8-one (CAS No. 240401-35-8) is a unique and structurally complex compound that has garnered significant attention in the field of pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its azabicyclo framework, exhibits a range of biological activities that make it a valuable candidate for drug development.
The chemical structure of 3-Azabicyclo[3.2.1]octan-8-one is defined by its bicyclic ring system with an azabicyclo [3.2.1]octane core, which is substituted with a ketone group at the 8-position. This unique structure confers the compound with specific chemical and physical properties that are crucial for its biological activity and potential medicinal applications.
Recent studies have highlighted the potential of 3-Azabicyclo[3.2.1]octan-8-one in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory conditions. One of the key areas of interest is its role as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many drugs currently on the market.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the binding affinity and selectivity of 3-Azabicyclo[3.2.1]octan-8-one for several GPCRs, including serotonin receptors and adrenergic receptors. The results showed that the compound exhibited high affinity and selectivity for specific receptor subtypes, suggesting its potential as a lead compound for developing novel drugs targeting these receptors.
Another area of research has focused on the anti-inflammatory properties of 3-Azabicyclo[3.2.1]octan-8-one. In vitro studies have demonstrated that the compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of inflammation in various diseases. These findings have implications for the development of new anti-inflammatory agents that could be used to treat conditions such as rheumatoid arthritis and inflammatory bowel disease.
The neuroprotective effects of 3-Azabicyclo[3.2.1]octan-8-one have also been explored in preclinical studies. Research conducted on animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, has shown that the compound can reduce oxidative stress and prevent neuronal cell death. These neuroprotective properties make it a promising candidate for further investigation in the treatment of neurodegenerative disorders.
In addition to its biological activities, the synthetic accessibility of 3-Azabicyclo[3.2.1]octan-8-one is another factor that contributes to its appeal in pharmaceutical research. The compound can be synthesized through a series of well-established chemical reactions, making it feasible for large-scale production if it progresses to clinical trials.
Clinical trials are an essential step in evaluating the safety and efficacy of new drug candidates like 3-Azabicyclo[3.2.1]octan-8-one. While preclinical studies have shown promising results, further research is needed to determine its potential as a therapeutic agent in humans. Several Phase I clinical trials are currently underway to assess the safety and pharmacokinetics of the compound in healthy volunteers.
The future prospects for 3-Azabicyclo[3.2.1]octan-8-one are promising, with ongoing research aimed at optimizing its structure to enhance its therapeutic properties and reduce potential side effects. Collaborations between academic institutions and pharmaceutical companies are driving innovation in this area, with the goal of bringing this compound closer to clinical use.
In conclusion, 3-Azabicyclo[3.2.1]octan-8-one (CAS No. 240401-35-8) is a fascinating compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure, combined with its diverse biological activities, makes it an exciting candidate for further development as a novel therapeutic agent.
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